Product packaging for Chromic formate(Cat. No.:CAS No. 27115-36-2)

Chromic formate

Cat. No.: B022068
CAS No.: 27115-36-2
M. Wt: 187.05 g/mol
InChI Key: QOWZHEWZFLTYQP-UHFFFAOYSA-K
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Description

Historical Perspectives in Chromium Chemistry and Formate (B1220265) Ligands

The history of chromium chemistry dates back to 1797 when French chemist Nicolas-Louis Vauquelin discovered and isolated the element chromium samaterials.combritannica.comicdacr.com. He named it after the Greek word "chroma," meaning color, due to the vibrant and varied colors of its compounds samaterials.combritannica.comicdacr.comdartmouth.edu. Early in the 19th century, the versatility of chromium became apparent, with its compounds initially used as paint pigments and ceramic colors icdacr.comlakeroland.org. Later, in the 19th century, potassium dichromate was recognized as an effective mordant in textile dyeing, and chrome sulfate (B86663) was introduced for leather tanning icdacr.com. The discovery of chromium plating in the 1850s further expanded its applications, providing abrasion resistance, corrosion protection, and aesthetic qualities to metals icdacr.com.

Formate ligands, derived from formic acid (HCOOH), are among the simplest carboxylate ligands. Carboxylate ligands are known to exhibit diverse coordination modes with metal ions, including monodentate, bidentate, and bridging modes acs.orglibretexts.orgsolubilityofthings.com. The formate ligand, with its small size and simple structure, can bridge metal centers in various ways, such as anti-anti or syn-syn modes, contributing to the formation of diverse coordination complexes and extended structures like metal-organic frameworks (MOFs) acs.orgacs.orgrsc.org.

The combination of chromium, particularly in its stable +3 oxidation state, with formate ligands leads to chromic formate. While the precise historical timeline of the first synthesis and characterization of this compound specifically is less extensively documented compared to the discovery of chromium itself or the general use of formate in coordination chemistry, its applications in traditional industries like leather tanning and textile dyeing suggest its preparation and use have a history tied to the development of these processes where chromium(III) salts were employed ontosight.aidongzhengchemical.com. The preparation of this compound from chromium(III) hydroxide (B78521) and formic acid has been reported in chemical literature drugfuture.com.

Significance of this compound in Contemporary Chemical Science

This compound holds significance in contemporary chemical science due to its diverse applications and its role as a building block in the synthesis of more complex materials. Its importance stems from the properties conferred by the chromium(III) ion and the formate ligand.

One of the key areas of significance is its use in industrial processes such as leather tanning and textile dyeing, where it acts as a tanning agent and a mordant, respectively ontosight.aidongzhengchemical.com. In leather tanning, it helps to fix and stabilize collagen fibers, enhancing the leather's strength and resistance ontosight.ai. In textile dyeing, it aids in fixing dyes onto fabrics ontosight.ai.

Beyond these traditional uses, this compound is relevant in the field of catalysis. It can function as a catalyst or a precursor for catalysts in various chemical reactions, including polymerization and oxidation reactions ontosight.aidongzhengchemical.comgoogle.com. Research into chromium-catalyzed reactions, such as the transfer hydrogenation of CO₂ to formate, highlights the ongoing interest in chromium compounds for sustainable chemical processes rsc.org.

Furthermore, this compound serves as a component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers acs.orgmdpi.comosti.gov. These materials, constructed from metal ions or clusters linked by organic ligands, have potential applications in gas storage, separation, and catalysis mdpi.com. This compound, with the Cr(III) node and formate linker, can be incorporated into such frameworks, contributing to their structural and functional properties, including magnetic ordering acs.orgosti.gov. The study of metal-formate frameworks, including those containing chromium, is an active area of research in materials chemistry mdpi.comosti.gov.

Its use as a chemical reagent in various synthetic procedures and in applications like trivalent chromium plating and the film and photography industries further underscores its continued relevance in contemporary chemical science dongzhengchemical.comgoogle.com.

Overview of Major Research Domains Pertaining to this compound Systems

Research pertaining to this compound systems spans several major domains, reflecting its varied properties and applications. These domains include:

Coordination Chemistry and Structure: Investigations into the coordination environment of chromium(III) ions with formate ligands and the resulting molecular and crystal structures of this compound and its related complexes. This includes studying different hydration states and the ways formate ligands bridge metal centers ontosight.aiacs.orgacs.orgontosight.ai. The tendency of Cr(III) to form kinetically inert complexes in aqueous solutions influences its coordination chemistry researchgate.net.

Materials Science and Metal-Organic Frameworks (MOFs): Research focusing on the incorporation of chromium(III) formate units into extended structures like MOFs and coordination polymers. This domain explores the synthesis, structure-property relationships, and potential applications of these materials, such as in magnetism or catalysis acs.orgmdpi.comosti.gov. Studies on heterometallic formate frameworks involving chromium(III) demonstrate tunable magnetic properties acs.org.

Catalysis: Exploration of this compound as a catalyst or co-catalyst in various organic transformations and industrial processes. This includes studies on its activity, selectivity, and the mechanisms of chromium-catalyzed reactions ontosight.aidongzhengchemical.comgoogle.comrsc.org. For instance, chromium-catalyzed transfer hydrogenation of CO₂ to formate is an area of recent interest rsc.org.

Electrochemistry: Research related to the electrodeposition of chromium, where chromium(III) formate can be used in the electrolyte bath. This involves understanding the reduction mechanisms of chromium(III) complexes and the influence of formate ligands on the deposition process and the properties of the resulting chromium coatings dongzhengchemical.comgoogle.comresearchgate.net.

Applied Chemistry and Industrial Processes: Studies aimed at optimizing the use of this compound in established industrial applications like leather tanning, textile dyeing, and metal surface treatment, as well as exploring new potential applications ontosight.aidongzhengchemical.comgoogle.commarketresearchintellect.com. This includes research on enhancing the performance and efficiency of chromium formate in these areas marketresearchintellect.com.

These research domains often overlap, with findings in one area informing advancements in others. The continued investigation into this compound systems is driven by both fundamental scientific interest in chromium chemistry and the potential for developing new materials and processes with improved properties and sustainability marketresearchintellect.com.

Data Table: Selected Properties of this compound

PropertyValue / DescriptionSource
AppearanceGreen or violet crystalline solid; Green powder ontosight.aidongzhengchemical.comdrugfuture.comontosight.ai
Molecular FormulaCr(HCOO)₃ or C₃H₃CrO₆ dongzhengchemical.comdrugfuture.comchemnet.com
Molecular Weight187.14 g/mol (anhydrous) dongzhengchemical.comchemnet.com
Solubility in WaterSoluble ontosight.aidrugfuture.comontosight.ai
DecompositionDecomposes upon heating (e.g., above 300°C) ontosight.aidrugfuture.comchemnet.com
Hydration StatesCan exist as hexahydrate (Cr(HCO₂)₃·6H₂O) ontosight.aiamericanelements.com

Data Table: Examples of Research Findings Related to this compound Systems

Research AreaKey Finding / FocusSource
Coordination ChemistryStudy of aqueous equilibria of Cr(II) with formate ion, suggesting formation of binuclear complexes. tandfonline.com
Metal-Organic FrameworksSynthesis of heterometallic formate frameworks [A¹][CrM²(HCO₂)₆] exhibiting tunable ferromagnetic strength. acs.org acs.org
CatalysisChromium-catalyzed transfer hydrogenation of CO₂ to formate using isopropanol. rsc.org
ElectrochemistryInvestigation of the kinetics and mechanism of chromium electrodeposition from formate baths based on Cr(III). researchgate.net
Applied ChemistryUse in leather tanning, textile dyeing, and as a mordant. ontosight.aidongzhengchemical.com

This compound, a chromium(III) compound, is of interest in various chemical processes, particularly concerning the synthesis of chromium-containing materials. The preparation of this compound compounds primarily involves the reduction of higher oxidation states of chromium or reactions starting from chromium(III) precursors.

Synthetic Methodologies for this compound Compounds

The synthesis of this compound compounds can be achieved through several routes, broadly categorized by the starting chromium species. These methods aim to produce chromium in its trivalent state coordinated with formate ligands.

General Synthesis Strategies for Chromium(III) Formate

General strategies for synthesizing chromium(III) formate often involve reactions that bring together a chromium(III) source and formic acid or a formate salt. The resulting compound's specific form, such as a simple salt or a more complex trinuclear structure, depends heavily on the reaction conditions, including solvent, temperature, and the presence of other ligands or counterions. The use of complexing agents like formate is crucial when starting from Cr(III) aqueous solutions, as Cr(III) typically forms stable hexaaqua complexes, [Cr(H₂O)₆]³⁺, which are less prone to direct reduction or coordination without the assistance of a complexing ligand. researchgate.netresearchgate.net

Reduction of Chromium(VI) Precursors with Formic Acid

A significant route for the synthesis of chromium(III) formate involves the reduction of chromium(VI) compounds using formic acid. This method is particularly relevant due to the availability of chromium(VI) precursors and the dual role of formic acid as both a reducing agent and a potential ligand.

Direct Reduction Pathways

Direct reduction pathways typically involve the reaction of a chromium(VI) compound, such as chromic anhydride (B1165640) (CrO₃) or dichromate salts (e.g., K₂Cr₂O₇), directly with formic acid. In this process, chromium(VI) is reduced to chromium(III), while formic acid is oxidized, often to carbon dioxide and water. google.comhomescience.net The reaction can be represented generally as the conversion of Cr(VI) species to Cr(III) species in the presence of formic acid. For example, potassium dichromate reacts with formic acid, producing carbon dioxide and being reduced to trivalent chromium. homescience.net

Catalysts, such as palladium nanoparticles supported on materials like TiO₂, can significantly enhance the efficiency of Cr(VI) reduction by formic acid. mdpi.comresearchgate.netcapes.gov.brmdpi.compublish.csiro.au In these catalytic systems, formic acid can undergo dehydrogenation to produce H₂ and CO₂, and the generated H₂ then reduces Cr(VI) to Cr(III) on the catalyst surface. mdpi.comresearchgate.netmdpi.com

Role of Formic Acid as Reductant and Coordination Agent

Formic acid plays a dual role in the synthesis of this compound from chromium(VI) precursors. It acts as the reducing agent, facilitating the conversion of Cr(VI) to Cr(III). google.comhomescience.net Simultaneously, the formate ion (HCOO⁻), derived from formic acid, can act as a coordination agent, binding to the newly formed chromium(III) ions to form this compound. researchgate.netgoogle.com This dual functionality allows for a more direct synthesis route where the reducing agent also provides the necessary ligand for the final product. The formate ion can capture photogenerated holes in photocatalytic reduction processes, eventually converting into carbon dioxide radicals (•CO₂⁻), which have a more negative redox potential and can easily reduce Cr(VI) to Cr(III). nih.govtandfonline.com

Environmental Considerations in Synthesis

The reduction of chromium(VI) to chromium(III) is often favored from an environmental perspective because Cr(VI) is significantly more toxic and mobile than Cr(III). mdpi.comresearchgate.netresearchgate.net Using formic acid as a reducing agent in this context can be considered environmentally friendly, especially when compared to other reducing agents that might produce more hazardous byproducts. google.commdpi.com For instance, a method utilizing formic acid to reduce chromic anhydride to prepare chromium formate avoids the need for reducing agents like sulfuric acid, which can produce waste liquid containing sulfate and cause environmental pollution. google.com Additionally, in some catalytic systems using formic acid, the reaction products are primarily CO₂ and H₂, further highlighting the potential for environmentally benign processes. mdpi.comresearchgate.netmdpi.com

Preparation from Chromium(III) Chloride and Carboxylic Acids

Chromium(III) formate can also be prepared starting from chromium(III) chloride. The reaction of anhydrous chromium(III) chloride with pure carboxylic acids, including formic acid, can lead to the formation of chromium(III) carboxylates. researchgate.net However, the specific product can depend on the reaction conditions. For example, the reaction of anhydrous chromium(III) chloride with pure carboxylic acids (RCOOH) can yield basic trinuclear chromium(III) carboxylates of the general formula [Cr₃O(OOCR)₆]⁺Cl⁻. researchgate.net While this research specifically mentions other carboxylic acids like acetic acid and propionic acid, the principle can be extended to formic acid.

Methods involving the reaction of chromium(III) chloride hexahydrate with carboxylic acids have also been explored for synthesizing trinuclear oxo-centered carboxylate complexes. um.edu.my These reactions often involve refluxing the reactants, and the resulting complexes can have varying structures depending on the specific carboxylic acid and conditions used.

Formation of Basic Trinuclear Chromium(III) Carboxylates

Basic trinuclear chromium(III) carboxylates, with a core structure often represented as [Cr₃O(OOCR)₆L₃]ⁿ⁺ (where R is an alkyl group or H for formate, L is a ligand like H₂O, and n is the charge), represent a significant class of chromium(III) carboxylate compounds. google.comcapes.gov.brrsc.orgscispace.comresearchgate.netnih.govtandfonline.com The formation of these complexes, including basic chromium(III) formate, can occur through reactions involving chromium(III) salts and carboxylic acids or their salts.

One method involves heating an aqueous reaction mixture of a Cr(III) salt (such as CrCl₃·6H₂O), a carboxylic acid, and a metal hydroxide. google.com This process can lead to the formation of the trinuclear chromium complex. The "basic" nature refers to the presence of a μ₃-oxo bridge (an oxygen atom bridging the three chromium atoms) in the core of the structure. capes.gov.brrsc.orgnih.govtandfonline.com

The 'basic' chromium(III) formate has been shown to have a structure such as [Cr₃O(OOCH)₆(OH₂)₂(OOCH)]xH₂O, containing a monodentate, inner-sphere coordinated formate ion in addition to the bridging formate ligands and coordinated water molecules. capes.gov.br

The synthesis of these trinuclear complexes can be influenced by factors like the choice of chromium(III) salt, the carboxylic acid, and the reaction medium. For instance, solvothermal reactions of CrCl₃·6H₂O with sodium formate and other ligands have been shown to afford extended networks containing trinuclear chromium(III) formate units. rsc.org

The formation of these trinuclear structures highlights the tendency of chromium(III) to form stable oxo-centered clusters with carboxylate ligands.

Here is a table summarizing some data points related to the reduction of Cr(VI) by formic acid:

Cr(VI) SourceReducing AgentCatalystConditionsOutcome / ObservationSource
K₂Cr₂O₇Formic AcidPd/TiO₂25 °C, 30 min>99% reduction of K₂Cr₂₂O₇ (50 mg/L) mdpi.com mdpi.com
Cr(VI) (aqueous)Formic AcidZnFe₂O₄ NPsUV irradiation, 0.40% Formic Acid, 4 h95.4% Cr(VI) reduction nih.govtandfonline.com nih.govtandfonline.com
Chromic AnhydrideFormic AcidNoneHeating, reflux for 30 mins, cool to 10-20 °CDirect formation and crystallization of rough chromium formate google.com google.com
Cr(VI) (aqueous)Formic AcidNanosized TiO₂UV irradiationEnhanced photocatalytic reduction of Cr(VI) mdpi.comresearchgate.net mdpi.comresearchgate.net
Cr(VI) (aqueous)Formic AcidPdNPs45 °C, acidic conditions99.8% reduction of 7.14 mM Cr(VI) in 5 min researchgate.netcapes.gov.br researchgate.netcapes.gov.br
K₂Cr₂O₇Formic AcidNoneReaction observedProduces gas (CO₂) and is reduced to trivalent chrome homescience.net homescience.net
Cr(VI) (aqueous)Formic AcidPd@MIL-101(Cr)50°C, UV-VisComplete removal of Cr(VI) in presence of formic acid researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2CrO4 B022068 Chromic formate CAS No. 27115-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);triformate
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InChI

InChI=1S/3CH2O2.Cr/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
Source PubChem
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InChI Key

QOWZHEWZFLTYQP-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Cr+3]
Source PubChem
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Molecular Formula

C3H3CrO6
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Related CAS

64-18-6 (Parent)
Record name Chromic formate
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DSSTOX Substance ID

DTXSID40890806
Record name Formic acid, chromium(3+) salt (3:1)
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Molecular Weight

187.05 g/mol
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CAS No.

27115-36-2, 73246-98-7
Record name Chromic formate
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Record name Formic acid, chromium(3+) salt, basic
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Record name Formic acid, chromium(3+) salt (3:1)
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Record name Formic acid, chromium(3+) salt, basic
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Record name Chromium triformate
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Record name CHROMIC FORMATE
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Synthetic Methodologies for Chromic Formate Compounds

Synthesis of Hydrated Chromic Formate (B1220265) Species

The synthesis of hydrated chromic formate species typically involves reactions in aqueous environments utilizing chromium(III) sources and formic acid or formate salts. This compound is known to exist in various forms, including hydrated species, with the general formula often represented as Cr(HCO₂)₃ or as trinuclear structures like Cr₃(HCO₂)₆, depending on the specific synthesis conditions and hydration state ontosight.aiamericanelements.com. The appearance of the compound can vary (green or violet) based on its hydration and preparation method ontosight.ai.

One suggested route for the synthesis of basic chromium(III) formate involves the reaction of chromium(III) chloride with anhydrous formic acid researchgate.net. While this specific reaction is described with anhydrous formic acid, the formation of hydrated species often occurs when water is present in the reaction system or during subsequent processing, such as crystallization from aqueous solutions. The strong affinity of Cr³⁺ ions for water can facilitate the formation of hydrated compounds researchgate.net.

Hydrated forms of chromium(III) formate are recognized, with chromium formate hexahydrate being listed as a synonym for this compound americanelements.com. The precise number of water molecules associated with the this compound structure can vary, leading to different hydrated forms.

The preparation of hydrated metal carboxylates, including chromium(III) complexes, commonly involves crystallization from aqueous solutions. For instance, hydrated chromium(III) oxalate (B1200264) complexes have been synthesized by reacting chromium(III) chloride hexahydrate with oxalic acid and a base in aqueous solution, followed by evaporation to obtain crystals scirp.org. This suggests that similar crystallization techniques from aqueous media could be applicable to the synthesis of hydrated this compound species.

While the provided information confirms the existence and general approaches for synthesizing chromium(III) formate, including hydrated variants and potentially basic trinuclear structures, detailed experimental procedures specifically outlining the synthesis parameters (e.g., reactant ratios, temperature, reaction time, crystallization conditions) for obtaining defined hydrated this compound species (such as a specific hydrate (B1144303) like the hexahydrate) were not extensively detailed in the consulted sources.

Coordination Chemistry of Chromic Formate Complexes

Ligand Coordination Modes in Chromic Formate (B1220265) Systems

The formate ligand can act as a monodentate ligand, where only one of the oxygen atoms coordinates to a single chromium(III) ion. It can also function as a bidentate ligand in a chelating fashion to a single metal center, although this is less common for formate compared to larger carboxylates.

More significantly, the formate ligand frequently acts as a bridging ligand between two or more chromium(III) centers. The common bridging modes include:

Syn-anti bridging: In this mode, the two oxygen atoms of the formate ligand bridge two different metal centers.

Anti-anti bridging: This mode also involves the formate ligand bridging two metal centers. acs.org

These bridging coordination modes are crucial in the formation of multinuclear chromium formate complexes, leading to the assembly of intricate and stable structures. For instance, in coordination polymers, formate ligands can exhibit bridging modes like μ₄–η²:η² and μ₅–η³:η³. acs.org

Formation of Mono- and Multinuclear Chromic Formate Complexes

The interaction between chromium(III) ions and formate in aqueous solution leads to the formation of a variety of complexes, ranging from simple mononuclear species to more complex multinuclear assemblies. The formation and stability of these complexes are governed by factors such as the concentration of reactants, temperature, and pH.

While much of the focus is on chromium(III) formate, studies on the analogous chromium(II) system provide valuable insights into binuclear complex formation. In aqueous media, chromium(II) and formate ions exist in equilibrium with a binuclear complex. tandfonline.com Spectrophotometric and nuclear magnetic resonance techniques have been employed to study this equilibrium. tandfonline.com

The formation of the binuclear complex can be represented by the following equilibrium:

2 Cr(Formate)⁺ + Formate⁻ ⇌ Cr₂(Formate)₃

The equilibrium constant for this reaction has been determined to be approximately 2.1 ± 0.2 M⁻¹. tandfonline.com At higher concentrations of formate, this binuclear complex can dissociate into mononuclear high-spin complexes where the ratio of formate to chromium is greater than three. tandfonline.com The stability of these dichromium carboxylates is largely attributed to the bridging nature of the carboxylate ligands. tandfonline.com

A prominent class of multinuclear chromium carboxylate complexes is the trinuclear oxo-centered clusters. These complexes feature a [Cr₃O]⁷⁺ core where three chromium(III) ions are bridged by a central oxygen atom, forming a triangular arrangement. The chromium ions are further bridged by carboxylate ligands, and the coordination sphere is completed by terminal ligands, typically water or other solvent molecules.

A specific example is the trinuclear this compound complex, [Cr₃O(HCOO)₆(CH₃OH)₃]NO₃·H₂O·CH₃OH. researchgate.net In this structure, three Cr(III) ions are bridged by a central oxygen atom. The formate anions act as bidentate ligands, bridging pairs of Cr(III) ions. researchgate.net Magnetic susceptibility measurements indicate a strong antiferromagnetic interaction between the chromium(III) ions. researchgate.net

The general structure of these trinuclear complexes involves the substitution of peripheral water ligands on a pre-formed [M₃O(OOCR)₆(H₂O)₃]⁺ cluster by other ligands. nih.gov

Structural Parameter [Cr₃O(HCOO)₆(CH₃OH)₃]NO₃·H₂O·CH₃OH
Crystal SystemTrigonal
Space GroupR-3c
Cr-O (central) distance~1.9 Å
Cr...Cr distance~3.3 Å
Cr-O (formate) distance~1.9-2.0 Å

Note: The table presents generalized data based on typical trinuclear oxo-centered chromium carboxylate structures.

Hydrolysis, Olation, and Polymerization Dynamics of Chromium(III)-Formate Ions

In aqueous solutions, chromium(III) ions are typically hydrated, existing as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This aqua ion is acidic and can undergo hydrolysis, a process where a coordinated water molecule acts as a Brønsted acid, donating a proton to the solvent:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

This hydrolysis is the initial step in a series of reactions that can lead to the formation of larger, polynuclear complexes. The hydroxo-bridged species can undergo olation , a process where the hydroxyl group bridges two chromium centers, eliminating a water molecule:

2 [Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2 H₂O

The extent of hydrolysis and polymerization is highly dependent on the pH of the solution, the concentration of chromium(III), and the temperature.

Ligand Exchange Processes in Aqueous Media

Chromium(III) complexes are known for their kinetic inertness, meaning that ligand exchange reactions are typically slow. nmfrc.org The half-times for ligand displacement from Cr(III) complexes can be in the range of several hours. nmfrc.org This inertness is a consequence of the d³ electronic configuration of Cr(III) in an octahedral field, which results in a high ligand field stabilization energy.

The exchange of formate ligands with water molecules in an aqueous medium is a dynamic equilibrium. The mechanism for the substitution of aqua ligands in [Cr(H₂O)₆]³⁺ and its hydrolyzed form [Cr(H₂O)₅(OH)]²⁺ by incoming ligands like formate is generally considered to be an associative interchange (Iₐ) mechanism . In this mechanism, the incoming ligand enters the outer coordination sphere and forms an ion pair with the chromium complex. The interchange of the ligand from the outer to the inner coordination sphere then occurs, where both bond-making (Cr-formate) and bond-breaking (Cr-water) are important in the transition state. ias.ac.in

The presence of a hydroxide (B78521) ligand in [Cr(H₂O)₅(OH)]²⁺ can labilize the remaining water ligands, leading to a faster rate of substitution compared to the fully aquated ion. ias.ac.in This is due to the strong π-donating ability of the hydroxide ligand, which facilitates the cleavage of the Cr-OH₂ bond. ias.ac.in

Influence of pH on Chromium(III)-Formate Complex Speciation

The pH of the aqueous solution has a profound effect on the speciation of chromium(III)-formate complexes. As the pH of a solution containing [Cr(H₂O)₆]³⁺ and formate ions is increased, a series of competitive equilibria occur.

At low pH values (acidic conditions), the predominant species is likely to be the hexaaquachromium(III) ion, with some formation of mono- and diformato complexes through the replacement of water ligands.

As the pH increases, hydrolysis of the chromium(III) aqua and formato complexes becomes significant. The following equilibria illustrate the formation of various hydrolyzed chromium(III) species in the absence of formate, which will compete with formate coordination:

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺

[Cr(H₂O)₅(OH)]²⁺ ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H⁺

[Cr(H₂O)₄(OH)₂]⁺ ⇌ Cr(OH)₃(s) + H⁺ + H₂O

In the presence of formate, there is a competition between the coordination of formate and hydroxide ions. At moderately acidic to near-neutral pH, a complex mixture of species can exist, including aquated chromium(III) ions, various chromium(III)-formate complexes (e.g., [Cr(HCOO)(H₂O)₅]²⁺, [Cr(HCOO)₂(H₂O)₄]⁺), and their hydrolyzed counterparts (e.g., [Cr(HCOO)(OH)(H₂O)₄]⁺).

At higher pH values, the formation of insoluble chromium(III) hydroxide, Cr(OH)₃, is favored. mdpi.com The presence of formate can influence the pH at which precipitation occurs by forming stable soluble complexes. The speciation of Cr(III) is a critical factor in its environmental mobility and bioavailability. acs.org

The table below summarizes the expected dominant chromium(III) species at different pH ranges in an aqueous solution without formate. The presence of formate will lead to a more complex distribution of species.

pH RangeDominant Cr(III) Species (in the absence of formate)
< 4[Cr(H₂O)₆]³⁺
4 - 6[Cr(H₂O)₅(OH)]²⁺, [Cr(H₂O)₄(OH)₂]⁺
> 6Cr(OH)₃ (precipitate)
> 12[Cr(OH)₄]⁻ (soluble)

Data adapted from general knowledge of chromium(III) aqueous chemistry. acs.orgnih.gov

Chromium-Chromium Multiple Bond Considerations in Chromium(II) Formate Systems

The concept of a multiple bond between two chromium atoms is a well-established feature in the chemistry of dinuclear chromium(II) carboxylates. While chromium(II) acetate (B1210297) is the most extensively studied example, the principles are directly applicable to chromium(II) formate, which is expected to adopt a similar dimeric "paddlewheel" structure. This structure features two chromium atoms bridged by four formate ligands.

The interaction between the two chromium(II) centers, each with a d⁴ electron configuration, gives rise to a quadruple bond. This bonding is a result of the overlap of four d-orbitals from each metal center. wikipedia.org The components of this quadruple bond are:

One sigma (σ) bond: Formed by the overlap of the dz² orbitals.

Two pi (π) bonds: Formed by the overlap of the dxz and dyz orbitals.

One delta (δ) bond: Formed by the face-to-face overlap of the dxy orbitals.

This σ²π⁴δ² electronic configuration accounts for the pairing of all eight d-electrons from the two Cr(II) ions, leading to a formal bond order of four.

A primary piece of experimental evidence for this strong metal-metal interaction is the exceptionally short internuclear distance between the chromium atoms. In the analogous chromium(II) acetate dihydrate, this distance is measured at 236.2 ± 0.1 pm. wikipedia.org Such short distances are characteristic of a strong, multiple bond. Another key indicator is the compound's magnetic properties. The pairing of all valence electrons in the bonding orbitals results in a diamagnetic compound with a low magnetic moment, which is consistent with the quadruple bond model. wikipedia.org

Computational and theoretical studies further elucidate the nature of the Cr-Cr bond. Multiconfigurational quantum chemistry methods are often employed to accurately describe the electronic structure of these multiply bonded systems. researchgate.net Analysis of the effective bond order (EBO) in systems like the tetra-acetate bridged chromium dimer indicates a value approaching four, although theoretical calculations can sometimes suggest a lower bond order depending on the computational method used. researchgate.net For instance, some studies have calculated an EBO of 1.96 for the chromium(II) acetate dimer, indicating a bond order closer to two and highlighting the complexity and ongoing discussion in the theoretical description of these bonds. researchgate.net

The nature of the bridging and axial ligands plays a crucial role in modulating the Cr-Cr bond distance and, consequently, its strength. The formate ligands in a paddlewheel configuration hold the metal centers in close proximity, enabling the efficient orbital overlap required for multiple bond formation. researchgate.net The coordination of axial ligands, such as water molecules, can influence the intermetallic distance. researchgate.net

The table below summarizes key properties of chromium(II) carboxylates, providing a comparative framework for understanding the bonding in this compound.

Comparative Properties of Chromium(II) Carboxylate Dimers
CompoundFormulaCr-Cr Bond Distance (pm)Magnetic Behavior
Chromium(II) Acetate DihydrateCr₂(CH₃CO₂)₄(H₂O)₂236.2 ± 0.1 wikipedia.orgDiamagnetic wikipedia.org
Anhydrous Chromium(II) AcetateCr₂(CH₃CO₂)₄~229Diamagnetic
Chromium(II) FormateCr₂(HCOO)₄Data not precisely cited, but expected to be short and similar to acetateExpected to be Diamagnetic

Spectroscopic and Theoretical Elucidation of Chromic Formate

Vibrational Spectroscopy (Infrared and Raman) for Formate (B1220265) Ion Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of chromic formate. These complementary methods provide information about the vibrational modes of the molecule. nih.govcdnsciencepub.com Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov

The formate ion (HCOO⁻), a simple carboxylate, possesses several characteristic vibrational modes that are sensitive to its chemical environment. When a formate ion coordinates to a metal center like chromium(III), the frequencies of these vibrations can shift, providing valuable information about the nature of the metal-ligand bond. A 2014 study investigated the vibrational assignments of a trinuclear oxo-centered chromium(III) formate complex, [Cr₃O(OOCH)₆(H₂O)₃]⁺, using density functional theory (DFT) calculations in conjunction with experimental data. nih.gov

Key vibrational modes of the formate ligand and their typical wavenumber ranges are summarized in the table below.

Vibrational ModeDescriptionApproximate Wavenumber (cm⁻¹)
ν(C-H)C-H stretching2800 - 3000
νₐₛ(COO)Asymmetric COO stretching1550 - 1650
νₛ(COO)Symmetric COO stretching1300 - 1450
δ(O-C-O)O-C-O bending (scissoring)750 - 800
δ(C-H)C-H in-plane bending1350 - 1400

The manner in which the formate ion binds to the chromium center—its coordination mode—can be elucidated from its vibrational spectrum. The key diagnostic tool is the separation (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group. researchgate.net

The primary coordination modes for carboxylate ligands are:

Unidentate: The formate ion binds to the metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the formate ion bind to the same metal center.

Bidentate Bridging: Each oxygen atom of the formate ion binds to a different metal center, thus bridging them.

The separation value, Δν = νₐₛ(COO) - νₛ(COO), is indicative of the coordination mode. For the ionic (free) formate ion, this separation is relatively small. In a unidentate complex, the C=O double bond character increases for the non-coordinated oxygen, leading to a larger Δν compared to the ionic form. Conversely, in a bidentate chelating or bridging mode, the two C-O bonds become more equivalent, resulting in a smaller Δν.

In the study of the trinuclear chromium(III) formate complex, [Cr₃O(OOCH)₆(H₂O)₃]⁺, the formate ligands act in a bidentate bridging fashion, connecting the chromium centers. The calculated and experimental vibrational frequencies for this complex provide a detailed picture of its structure. nih.gov

Selected Vibrational Frequencies (cm⁻¹) for [Cr₃O(OOCH)₆(H₂O)₃]⁺
AssignmentExperimental (IR)Calculated (DFT)
νₐₛ(COO)15851592
νₛ(COO)13781385
δ(O-C-O)785790
ν(Cr-O)~400-600~400-600

Data sourced from a density functional theory study on trinuclear oxo-centered chromium(III) formate complexes. nih.gov

Electronic Spectroscopy and Ligand Field Parameter Determination

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. docbrown.info For an octahedral Cr(III) complex (a d³ ion), the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e₉ set. The energy difference between these levels is denoted as Δₒ or 10Dq. umass.eduumass.edu

The electronic spectrum of a typical octahedral Cr(III) complex shows two main spin-allowed absorption bands corresponding to transitions from the ⁴A₂₉ ground state to the ⁴T₂₉ and ⁴T₁₉ excited states. The energy of the lowest energy transition corresponds directly to the ligand field splitting parameter, Δₒ. lacc-terryb.com

Δₒ = E(⁴A₂₉ → ⁴T₂₉)

The magnitude of Δₒ is influenced by the nature of the ligands surrounding the metal ion, a concept captured in the spectrochemical series. umass.edu By measuring the wavelength of maximum absorbance (λₘₐₓ) for the lowest energy band, Δₒ can be calculated.

Nuclear Magnetic Resonance (NMR) Studies of Aqueous Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR could potentially be used to investigate the equilibria that exist in aqueous solutions. illinois.edu However, the paramagnetic nature of the Cr(III) ion (with three unpaired electrons) presents a significant challenge. Paramagnetic centers can cause substantial broadening and shifting of NMR signals, often rendering the spectra difficult to interpret.

Despite these challenges, NMR can provide insights into the species present in solution. In a D₂O solution of this compound, one might expect to observe signals for both coordinated and free formate ions. The chemical shift of the formate proton (H-COO⁻) and carbon (H-C OO⁻) would be influenced by coordination to the paramagnetic Cr(III) center. Changes in pH, concentration, or temperature could shift the equilibria between different aquated and formate-containing chromium species, which could be monitored by changes in the NMR spectrum.

For instance, the equilibrium between species like [Cr(H₂O)₆]³⁺, [Cr(H₂O)₅(HCOO)]²⁺, and [Cr(H₂O)₄(HCOO)₂]⁺ could be studied. The exchange between free and coordinated formate ligands, if slow on the NMR timescale, might give rise to separate signals for each environment. If the exchange is fast, an averaged signal would be observed. rsc.org

X-ray Diffraction (XRD) and Crystallographic Structure Determination

Single-crystal X-ray crystallography involves directing X-rays at a single, well-ordered crystal. improvedpharma.com The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

While a single-crystal structure of simple chromium(III) formate, Cr(HCOO)₃, is not detailed in the provided search results, a closely related compound, a metal-organic framework with the formula [C(NH₂)₃]Cr(HCOO)₃, has been synthesized and structurally characterized. acs.org Although this compound contains chromium in the +2 oxidation state (chromous), its structure provides an excellent example of how formate ions coordinate to chromium in a crystalline lattice.

In [C(NH₂)₃]Cr(HCOO)₃, the chromium ions are linked by bridging formate ligands to form a three-dimensional perovskite-type network. Each chromium ion is octahedrally coordinated by six oxygen atoms from six different formate ligands. This study reveals the precise Cr-O bond distances and the geometry of the coordination sphere. acs.org

Crystallographic Data for [C(NH₂)₃]Cr(HCOO)₃ at 300 K
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.169(2)
b (Å)8.168(2)
c (Å)8.172(2)
β (°)118.42(3)
Volume (ų)478.7(2)

Data from the single-crystal X-ray diffraction study of [C(NH₂)₃]Cr(HCOO)₃. acs.org

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. researchgate.net This technique is particularly useful for analyzing materials where chromium is incorporated as a dopant into a host lattice, such as in chromium-doped metal formates or other compounds.

When chromium is doped into a host material, it can either substitute for the original metal ions in the crystal lattice or form separate chromium-containing phases. PXRD can detect these changes. For example, the substitution of a host metal ion with Cr(III) would likely cause a shift in the positions of the diffraction peaks due to the difference in ionic radii. If the chromium concentration exceeds its solubility limit in the host lattice, new peaks corresponding to a separate chromium formate or chromium oxide phase may appear in the diffraction pattern. researchgate.net This analysis is crucial for understanding the structure-property relationships in doped materials. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is employed to determine optimized molecular geometries, including bond lengths and angles, as well as to predict vibrational frequencies. nih.govuit.no DFT calculations for a compound like this compound would involve solving the Kohn-Sham equations to yield the ground-state electronic structure. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For transition metal complexes like this compound, hybrid functionals such as B3LYP are commonly used. researchgate.netmdpi.com The calculations would begin with an initial guess of the molecular structure, which is then iteratively optimized to find the lowest energy conformation. chemrxiv.org From this optimized structure, the nuclear Hessian matrix can be calculated, which provides the force constants for the molecular vibrations. uit.nogithub.io Diagonalizing this matrix yields the harmonic vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model. researchgate.netmdpi.com

For this compound, DFT would provide critical insights into the coordination of the formate ligands to the chromium(III) center. Key parameters that would be determined include the Cr-O bond lengths and the O-Cr-O bond angles, defining the coordination geometry, which is expected to be octahedral. researchgate.net

ParameterDescriptionAnticipated Significance for this compound
Optimized GeometryThe lowest-energy arrangement of atoms, defining bond lengths and angles.Confirms the coordination number and geometry (e.g., distorted octahedron) of the Cr(III) ion. Provides precise Cr-O bond distances.
Vibrational FrequenciesCalculated frequencies of molecular vibrations (stretching, bending, etc.).Allows for the assignment of experimental IR and Raman spectral bands to specific motions, such as ν(C=O), ν(C-H), and ν(Cr-O). researchgate.netmdpi.com
Electronic EnergyThe total energy of the molecule in its ground electronic state.Used to assess the relative stability of different possible isomers or coordination modes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex many-electron wavefunction of a molecule in terms of localized chemical concepts like bonds, lone pairs, and core orbitals. wisc.edu It provides a quantitative description of bonding interactions and charge distribution within a molecule. researchgate.net

In the context of this compound, an NBO analysis performed on the DFT-calculated wavefunction would elucidate the nature of the chromium-formate bonds. The analysis would quantify the charge on the chromium ion and the oxygen atoms of the formate ligands, revealing the degree of ionic character in the Cr-O bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. researchgate.net This would reveal the extent of electron donation from the oxygen lone pairs (Lewis base) of the formate ligands to the unoccupied d-orbitals of the chromium(III) ion (Lewis acid). The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of the bond strength. The analysis also describes the hybridization of the atomic orbitals involved in bonding, providing a more detailed picture of the electronic structure. acs.org

NBO ParameterInformation ProvidedRelevance to this compound
Natural Atomic ChargesDistribution of electron density among the atoms.Quantifies the partial positive charge on the Cr atom and negative charges on the O atoms, indicating the polarity of the Cr-O bonds.
Wiberg Bond IndexA measure of the covalent character and order of a bond.Provides a value for the Cr-O bond order, helping to characterize its strength.
Donor-Acceptor Interactions (E(2))Stabilization energy from charge transfer between filled (donor) and empty (acceptor) orbitals.Identifies key orbital interactions, such as donation from oxygen lone pairs to chromium's empty d-orbitals, and quantifies their contribution to bonding stability.
Natural Hybrid OrbitalsDescribes the hybridization of atomic orbitals forming a bond.Details the specific atomic orbitals (e.g., d²sp³ for Cr) involved in forming the coordinate covalent bonds with the formate ligands.

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms and the chemical bonds between them. wikipedia.orguni-rostock.deresearchgate.net The theory is based on analyzing the topology of the electron density, ρ(r), specifically its gradient vector field and critical points where the gradient vanishes. uni-rostock.de

For this compound, AIM analysis would be used to characterize the interactions between the chromium atom and the oxygen atoms of the formate ligands. The analysis would identify bond paths and bond critical points (BCPs) between the Cr and O atoms, which are necessary indicators of a chemical interaction. arxiv.org

Several topological properties calculated at the BCP are used to classify the nature of the chemical bond. These include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For predominantly ionic interactions, as expected in this compound, one would typically find a low value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of charge in the internuclear region. The sign of the total energy density helps to distinguish the degree of covalent character. researchgate.net

AIM Topological Parameter (at BCP)Physical MeaningExpected Value for Cr-O Bond in this compound
Electron Density (ρ(r))Measure of charge accumulation in the bonding region.Relatively low, characteristic of a closed-shell (ionic) interaction.
Laplacian of Electron Density (∇²ρ(r))Indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0).Positive, indicating charge depletion typical of ionic bonds and other closed-shell interactions.
Total Energy Density (H(r))Sum of kinetic and potential energy densities. H(r) < 0 suggests covalent character.Likely to be slightly positive or close to zero, confirming a predominantly ionic or intermediate character.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. uwo.casurfacesciencewestern.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.

For this compound, XPS is an ideal tool to unequivocally confirm the +3 oxidation state of the chromium ion. The binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom. nih.gov The analysis would focus on the Cr 2p region of the spectrum, which consists of two spin-orbit split peaks, Cr 2p₃/₂ and Cr 2p₁/₂. thermofisher.com The binding energy of the Cr 2p₃/₂ peak for Cr(III) compounds is typically found in the range of 576-578 eV. researchgate.netnih.gov This is distinct from other common oxidation states like Cr(0) (around 574 eV) and Cr(VI) (around 579-580 eV). thermofisher.com

Furthermore, the high-resolution spectra of the C 1s and O 1s regions can provide information about the formate ligand. The C 1s spectrum would show a peak corresponding to the carboxylate carbon (O-C=O), while the O 1s spectrum would reveal the oxygen atoms bonded to both carbon and chromium. This data helps to confirm the integrity of the formate ligand and its coordination to the metal center. researchgate.net

Spectral RegionTypical Binding Energy (eV)Information Obtained for this compound
Cr 2p₃/₂~576 - 578 eVConfirms the presence of Chromium in the +3 oxidation state. researchgate.netnih.gov
Cr 2p₁/₂~586 - 588 eVConfirms the presence of Chromium in the +3 oxidation state (spin-orbit split partner peak). thermofisher.com
O 1s~531 - 533 eVIndicates oxygen in the formate (Cr-O-C) environment.
C 1s~288 - 289 eVCorresponds to the carboxylate carbon in the formate ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. unito.it It is particularly sensitive to transition metal ions and organic radicals. The chromium(III) ion has a d³ electron configuration, resulting in a total electron spin S = 3/2, making it a paramagnetic species that is readily studied by EPR. acs.orgscispace.com

The EPR spectrum of this compound would provide detailed information about the electronic structure and the local symmetry of the Cr(III) center. acs.org For Cr(III) ions in a distorted octahedral environment, the spectrum is characterized by g-values and zero-field splitting (ZFS) parameters (D and E). scispace.com The g-value indicates the position of the resonance, while the ZFS parameters describe the splitting of the spin states in the absence of an external magnetic field, which arises from the interaction of the electron spin with the local crystal field. scispace.com

In a powdered or frozen solution sample of this compound, one would expect to observe a broad signal due to the anisotropy of the g-tensor and ZFS. scispace.com A common feature for Cr(III) is a signal at an effective g-value (g_eff) around 2. acs.org However, depending on the magnitude of the ZFS, other features can appear at lower magnetic fields (higher g_eff values, e.g., g_eff ≈ 4-5), which are characteristic of Cr(III) in a rhombically distorted environment. scispace.comresearchgate.net The presence of a sharp signal at g ≈ 2 could also indicate magnetic interactions between adjacent chromium ions (Cr³⁺–Cr³⁺ pairs), a possibility that can be investigated through temperature-dependent EPR studies. acs.orgrsc.org

EPR ParameterDescriptionInformation Derived for this compound
g-value (g_eff)The position of the EPR signal, related to the electron's magnetic moment.Helps identify the paramagnetic center as Cr(III). Values around 2 are common, but distorted sites can show features at g ≈ 4-5. scispace.comresearchgate.net
Zero-Field Splitting (D, E)Energy splitting of the spin sublevels in the absence of a magnetic field.Provides information on the symmetry of the coordination environment. High values of D and E indicate a highly distorted octahedral site. scispace.com
LinewidthThe width of the resonance signal.Can indicate the presence of unresolved hyperfine couplings or spin-spin interactions between neighboring Cr(III) ions.

Catalytic Transformations Involving Chromic Formate Species

Chromic Formate (B1220265) in Carbon Dioxide Hydrogenation Catalysis

The catalytic hydrogenation of CO2 to formate is a key reaction in the context of utilizing this greenhouse gas as a C1 feedstock. Chromium-based catalysts have demonstrated efficacy in promoting this conversion under various conditions. rsc.orgiitj.ac.inacs.org

Low-Valent Chromium Catalysts in Formate Production

Low-valent chromium complexes, such as those based on Cr(0) centers, have been identified as efficient catalysts for the production of formate from CO2 hydrogenation. rsc.orgiitj.ac.inacs.orgrsc.org For instance, a bench-stable, low-valent phosphine-tethered chromium carbonyl complex, Cr(DPPP)(CO)4 (C-3), where DPPP is 1,3-bis(diphenylphosphino)propane, has shown high catalytic activity. iitj.ac.inacs.org This catalyst achieved a high turnover number (TON) of up to 259,000 in the hydrogenation of CO2 to formate in a THF/H2O mixture at 130 °C under 40 bar pressure (CO2:H2 = 10:30). acs.org Other diphosphine ligands have also been explored, with the DPPP ligand-supported complex demonstrating superior efficiency among those examined. acs.org

Mechanistic Investigations of CO2 to Formate Conversion Pathways

Mechanistic studies, including theoretical investigations, have been conducted to understand the pathways involved in the chromium-catalyzed conversion of CO2 to formate. These investigations suggest that the reaction proceeds through the formation of key intermediates. iitj.ac.inacs.orgacs.org The mechanism is proposed to involve the formation of a metallacarboxylate intermediate, which is subsequently converted to a formato complex. iitj.ac.inacs.orgacs.org This conversion is believed to occur via an anionic hydrido carbonyl intermediate. iitj.ac.inacs.orgacs.org

Transfer Hydrogenation Utilizing Isopropanol as a Reductant

Chromium catalysts are also active in the transfer hydrogenation of CO2 to formate, utilizing inexpensive and environmentally benign hydrogen sources such as isopropanol. rsc.orgrsc.orgiitj.ac.in This approach allows for the conversion of CO2 to formate under ambient pressure conditions. rsc.orgrsc.orgiitj.ac.in Low-valent Cr(0) complexes, particularly those with bidentate phosphine (B1218219) ligands like DPPP, have proven effective in this transfer hydrogenation, yielding sodium formate with notable TONs under relatively mild temperatures. rsc.orgrsc.org

Catalyst Reductant Pressure (bar) Temperature (°C) Solvent TON Conditions Source
Cr(DPPP)(CO)4 (C-3) H2 40 (CO2:H2=10:30) 130 THF/H2O 259,000 24 h acs.org
Cr(DPPP)(CO)4 (C-3) Isopropanol 1 (CO2) 130 THF/H2O 1974 In presence of NaOH, 24 h rsc.orgrsc.org
Cr(DPPP)(CO)4 (C-3) Isopropanol 5 (CO2) 130 THF/H2O 2231 In presence of NaOH, 24 h rsc.orgrsc.org
Cr(DCYPP)(CO)4 (C-7) H2 40 130 THF/H2O 96,900 24 h acs.org
Cr(DiPPF)(CO)4 (C-8) H2 40 130 THF/H2O 34,190 24 h acs.org

Formation of Metallacarboxylate and Formato Intermediates

The catalytic cycle for CO2 hydrogenation involving chromium complexes is understood to involve the formation of specific organometallic intermediates. A key step is the insertion of CO2 into a chromium-hydride bond, leading to the formation of a metallacarboxylate species. iitj.ac.inacs.orgacs.org This intermediate is then transformed into a formato complex, where the formate ligand is bound to the chromium center. iitj.ac.inacs.orgacs.orgd-nb.info The formato complex is a crucial intermediate on the pathway to the final formate product. iitj.ac.inacs.orgacs.org

Catalytic Conversion of Bicarbonate and Inorganic Carbonates to Formates

Beyond the direct hydrogenation of gaseous CO2, chromium catalysts have also shown activity in the conversion of other carbon sources, such as bicarbonate and inorganic carbonates, to formates. rsc.orgiitj.ac.inacs.orgrsc.orgacs.org Low-valent chromium complexes capable of catalyzing CO2 hydrogenation are also effective, albeit sometimes with lower yields, in the transfer hydrogenation of sodium bicarbonate and inorganic carbonates like ammonium (B1175870) carbonate and potassium carbonate to their corresponding formates. rsc.orgrsc.org For example, the complex Cr(DPPP)(CO)4 (C-3) has been utilized for the hydrogenation of sodium bicarbonate and lithium carbonate, yielding sodium formate and lithium formate, respectively. acs.org

Chromium-Formate Electrolytes in Anodic Redox Reactions

Chromium-formate electrolytes are utilized in processes such as trivalent chromium plating. In these systems, understanding the anodic redox reactions is crucial to prevent the breakdown of electrolyte components and the formation of undesirable or hazardous products, such as hexavalent chromium (Cr(VI)). Studies investigating the oxidation reactions in trivalent chromium electrolytes with formate as a complexing agent have been conducted using techniques like cyclic voltammetry. researchgate.net

At certain electrode materials, such as platinum, a sequence of reaction steps involving chromium(III)-formate complexes has been proposed. researchgate.net This sequence includes initial adsorption of the chromium(III)-formate species followed by subsequent oxidation steps leading to the evolution of gases and the potential formation of higher oxidation states of chromium. researchgate.net

In contrast, using catalytic mixed metal oxide (MMO) coatings, such as those comprising iridium oxide (IrO2) and tantalum oxide (Ta2O5), can significantly alter the anodic reaction pathway. researchgate.net At these electrodes, the adsorption step observed at platinum is absent, and there is no subsequent oxidation of the chromium(III)-formate complex, suggesting that the adsorption of the Cr(III) complex is a prerequisite for Cr(VI) formation in these systems. researchgate.net The use of MMO electrodes can therefore facilitate the safe usage of these electrolytes for industrial applications compared to platinum electrodes. researchgate.net

Research into the kinetics and mechanism of chromium electrodeposition from formate baths based on Cr(III) indicates that trivalent chromium ions are often present in solution as octahedral complexes. mdpi.com The electrodeposition process is suggested to proceed through the participation of hydroxocomplexes of bivalent chromium. researchgate.net Carbon co-deposition can also occur in trivalent chromium baths containing formic acid, with carbon potentially being incorporated into the deposit through a chemical mechanism involving the interaction of Cr(II) species with adsorbed organic compounds. researchgate.net

Oxidative Adsorption of Chromic Formate Complexes

The initial step in the anodic oxidation of chromium(III)-formate electrolytes at certain electrodes, like platinum, involves the oxidative adsorption of chromium(III)-formate complexes. researchgate.net Specifically, the species [Cr(HCOO)(H2O)5]2+ has been identified as undergoing reversible oxidative adsorption at a potential of approximately -0.4 V (vs. SCE). researchgate.net This adsorption step is considered significant as it appears to be required for the subsequent formation of Cr(VI). researchgate.net

Studies on the adsorption of formic acid on chromium oxide surfaces have provided insights into the interaction between formate species and chromium. These studies indicate the formation of adsorbed formate in different configurations, such as monodentate and bidentate bonding, depending on the temperature and surface conditions. researchgate.net While these studies focus on formic acid adsorption on chromium oxide films rather than this compound complexes in solution, they illustrate the propensity for formate to adsorb onto chromium surfaces, which is relevant to the initial adsorption step in the anodic oxidation process.

Carbon Dioxide Evolution from Chromium(III)-Formate Complexes

Following the oxidative adsorption of chromium(III)-formate complexes at platinum electrodes, carbon dioxide evolution occurs. researchgate.net This process has been observed to take place at potentials above +0.4 V (vs. SCE). researchgate.net At even higher potentials, further oxidation leads to the simultaneous evolution of both carbon dioxide and oxygen. researchgate.net

The evolution of carbon dioxide from chromium(III)-formate complexes in anodic reactions is linked to the oxidation of the formate ligand. While the specific mechanism in chromium-formate electrolytes can be complex, studies on the electrocatalytic oxidation of formate to carbon dioxide on other metal catalysts suggest pathways involving hydride transfer from formate. lidsen.com The interaction between metal centers, formate, and the generation of CO2 is a key aspect of these catalytic processes. Research into chromium-based catalysts for CO2 reduction, the reverse reaction, also highlights the interplay between chromium and carbon dioxide/formate species in catalytic cycles. acs.orgmun.ca

Catalytic Reduction of Hexavalent Chromium (Cr(VI)) to Chromium(III) using Formic Acid

The catalytic reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) is a critical process for environmental remediation. Formic acid (HCOOH) has emerged as an effective and environmentally benign reductant for this transformation. mdpi.comrsc.orgahievran.edu.tr This reaction is often facilitated by various catalysts, including metal nanoparticles and metal-organic frameworks. mdpi.comrsc.orgresearchgate.netrsc.orgnortheastern.edursc.orgsetjournal.comtandfonline.comnih.govcapes.gov.brbucea.edu.cnmdpi.com

The reduction of Cr(VI) using formic acid offers advantages due to formic acid's non-toxic and stable nature, and its ability to decompose into environmentally friendly products like water and carbon dioxide. mdpi.comahievran.edu.tr The catalytic process enhances the reaction rate, which can otherwise be relatively slow when using organic substances for reduction. ahievran.edu.tr

Studies have investigated the kinetics of this reduction, showing that the reaction rate can be dependent on factors such as temperature, pH, catalyst amount, and formic acid concentration. tandfonline.comnih.govcapes.gov.br For example, increasing the formic acid concentration can lead to a significant increase in the reduction rate constant. tandfonline.comnih.govcapes.gov.br The reaction often follows pseudo-first-order kinetics with respect to the initial concentrations of Cr(VI) and formic acid. rsc.orgcapes.gov.br

Metal Nanoparticles and Metal-Organic Framework Composites as Catalysts

Metal nanoparticles and their composites with metal-organic frameworks (MOFs) have shown significant catalytic activity in the reduction of Cr(VI) using formic acid. researchgate.netrsc.orgnortheastern.edursc.org MOFs, with their porous structures, can serve as effective supports for immobilizing metal nanoparticles, preventing their aggregation and enhancing their catalytic performance. researchgate.netrsc.orgnortheastern.edursc.org

Studies using Pt and Pd nanoparticles immobilized in the MOF MIL-101 have demonstrated high efficiency in reducing Cr(VI) with formic acid. researchgate.netrsc.orgnortheastern.edursc.org Pt nanoparticles immobilized in MIL-101 have shown particularly good performance, achieving complete reduction of Cr(VI) within a shorter time compared to Pd nanoparticles. researchgate.netrsc.org The proposed mechanism involves the adsorption of formic acid on the surface of the metal nanoparticles, generating reactive metal-formate intermediates that facilitate the reduction of Cr(VI). researchgate.net

Other metal nanoparticles, such as palladium nanoparticles (PdNPs) supported on various materials like TiO2 or activated carbon fiber, have also proven effective catalysts for this reaction. mdpi.comrsc.orgcapes.gov.brmdpi.com These catalysts promote the dehydrogenation of formic acid, producing H2, which then reduces Cr(VI) to Cr(III). mdpi.commdpi.com The catalytic activity is influenced by the properties of the nanoparticles and the support material. mdpi.com

Data on the catalytic performance of different nanoparticle systems highlight their efficiency. For instance, a Pd/TiO2 catalyst achieved over 99% reduction of Cr(VI) within 30 minutes at 25 °C. mdpi.com Palladium nanoparticles have been shown to catalyze the reduction of a 7.14 mM Cr(VI) solution with 99.8% efficiency in 5 minutes under optimal conditions. capes.gov.br

Here is a table summarizing some research findings on the catalytic reduction of Cr(VI) using formic acid and various catalysts:

Catalyst SystemReductantCr(VI) ConcentrationConditionsReduction EfficiencyTimeSource
Pt@MIL-101Formic Acid-50 °CComplete reduction40 min researchgate.netrsc.org
Pd@MIL-101Formic Acid-50 °CComplete reduction210 min researchgate.netrsc.org
Pd/TiO2 (P25)Formic Acid50 mg/L25 °C>99%30 min mdpi.com
Ni/Activated Carbon Fiber SlurryFormic Acid4 mMFlow reactor, Optimized conditions~98%- rsc.org
PdNPsFormic Acid7.14 mM45 °C, Acidic conditions99.8%5 min capes.gov.br
ZnFe2O4 nanoparticlesFormic Acid-UV irradiation, 0.40% HCOOH95.4%4 h tandfonline.comnih.gov
GQDs/FA/Uv-visFormic Acid-Uv-vis light, pH 5.4291.1%30 min setjournal.com

Role of Formic Acid as a Reductant in Environmental Catalysis

Formic acid plays a crucial role as a reductant in the environmental catalysis of Cr(VI) detoxification. Its effectiveness stems from its reducing properties and its ability to participate in catalytic cycles that lead to the conversion of Cr(VI) to Cr(III). mdpi.comrsc.orgahievran.edu.tr

In many catalytic systems, formic acid acts as a hydrogen source or generates reactive intermediates that facilitate the reduction. For instance, on palladium-based catalysts, formic acid can undergo dehydrogenation to produce hydrogen gas and carbon dioxide. mdpi.commdpi.com The generated hydrogen then serves as the reducing agent for Cr(VI). mdpi.commdpi.com

Alternatively, in photocatalytic systems, formic acid can act as a hole scavenger, reacting with photogenerated holes on the catalyst surface. tandfonline.comnih.gov This process can lead to the formation of carbon dioxide radicals (•CO2-), which are strong reducing agents capable of reducing Cr(VI) to Cr(III). tandfonline.comnih.gov

The use of formic acid as a reductant is particularly advantageous in environmental applications due to its low toxicity and the benign nature of its oxidation products (CO2 and H2O). mdpi.comahievran.edu.tr This makes it a more environmentally friendly option compared to other reducing agents that may generate hazardous byproducts. The efficiency of Cr(VI) reduction is often directly correlated with the concentration of formic acid, highlighting its critical role in driving the reaction. tandfonline.comnih.govcapes.gov.br

Electrochemical Studies and Applications of Chromic Formate

Kinetics and Mechanism of Chromium Electrodeposition from Formate (B1220265) Solutions

The electrodeposition of chromium from solutions containing trivalent chromium compounds, such as chromic formate, is a complex process that proceeds through a stepwise mechanism. Unlike hexavalent chromium baths, the reduction of Cr(III) to metallic chromium (Cr(0)) involves intermediate steps and the formation of various complex species in the electrolyte and near the cathode surface.

Stepwise Electroreduction of Chromium(III) Ions

The initial step involves the reduction of Cr(III) complexes to Cr(II) species: Cr(III) + e⁻ → Cr(II) mdpi.com

This is followed by the reduction of the Cr(II) intermediates to metallic chromium: Cr(II) + 2e⁻ → Cr(0) mdpi.com

Studies utilizing techniques such as cyclic voltammetry have provided evidence for this stepwise reduction process mdpi.comresearchgate.netcolab.ws. The standard potentials for the Cr(III)/Cr(II) and Cr(II)/Cr(0) electrochemical couples differ significantly, influencing the kinetics of each step researchgate.netresearchgate.net. The discharge of Cr(II) ions typically begins at potentials where the current density for the Cr(III) electroreduction approaches the diffusion-limiting current density researchgate.netresearchgate.net.

Formation and Stability of Chromium(II) Intermediates

The formation of relatively stable Cr(II) compounds as intermediates is a key aspect of chromium electrodeposition from Cr(III) baths, including those containing formate researchgate.netresearchgate.netresearchgate.netcapes.gov.br. These Cr(II) intermediates are formed in the near-electrode layer during the initial reduction step mdpi.comresearchgate.net.

Influence of Electrolyte pH and Organic Ligand Concentration

The electrolyte pH and the concentration of organic ligands, such as formate, have a significant influence on the kinetics of chromium electroplating from Cr(III) baths researchgate.netcapes.gov.brresearchgate.net. The concentration of chromic complexes in a bath containing formic acid is closely dependent on pH researchgate.net.

The hydrogen evolution reaction occurs concurrently with chromium electrodeposition, leading to an increase in pH near the electrode surface mdpi.comresearchgate.netresearchgate.net. This local increase in pH can lead to the formation of chromium(III) hydroxide (B78521) and various chromium hydroxo-complexes in the near-electrode layer mdpi.comresearchgate.net. The formation of a colloidal near-surface film containing chromium(III) hydroxide can strongly affect the kinetics of electrodeposition and the properties of the resulting coatings mdpi.com.

Organic ligands like formate are introduced to destabilize the stable hexa-aqua Cr(III) complex, [Cr(H₂O)₆]³⁺, making the reduction of Cr(III) more feasible mdpi.comresearchgate.net. Formate ions can promote the formation of reactive intermediate complexes, such as [Cr(H₂O)₄CHOO]²⁺, which have structures that facilitate contact with the cathode and electron transfer researchgate.net. The effect of organic ligand concentration on the partial current density of chromium electroplating has been demonstrated researchgate.netcapes.gov.br.

Role of Hydroxocomplexes of Divalent Chromium in Deposition

The electrodeposition of chromium from formate baths is suggested to proceed with the participation of hydroxocomplexes of divalent chromium researchgate.netresearchgate.netcolab.wscapes.gov.br. These hydroxocomplexes are formed in the near-cathode layer, likely due to the dissociation of inner-sphere coordinated water molecules influenced by the high pH in that region researchgate.net.

The formation of hydroxo-complexes of both divalent and trivalent chromium ions is taken into account in most proposed reaction schemes and mechanisms for chromium electrodeposition from Cr(III) baths mdpi.com. The electroactive species that are further reduced to metallic chromium are believed to include these hydroxocomplexes of divalent chromium researchgate.net.

Electrolyte Bath Chemistry and Resultant Coating Composition

The chemistry of the electrolyte bath, including the specific chromium salt, complexing agents, buffers, and other additives, significantly influences the electrodeposition process and the composition and properties of the resultant chromium coatings researchgate.netcolab.wselectrochemsci.orgredalyc.org. Formate is commonly used as a complexing agent in trivalent chromium plating baths mdpi.comresearchgate.netresearchgate.netcolab.wsresearchgate.net.

Coatings obtained from trivalent chromium electrolytes containing organic components like formate often incorporate carbon and oxygen, resulting in the formation of chromium-carbon (Cr-C) or chromium-oxygen-carbon (Cr-O-C) layers researchgate.netcolab.wselectrochemsci.orgmpg.de. The incorporation of carbon originates from the reduction of formate ions or other organic additives during the electrodeposition process researchgate.netcolab.ws. The amount of carbon incorporated can be substantial, exceeding 20 atomic percent in some cases electrochemsci.org.

The choice of complexing agent and its concentration, along with other bath parameters such as pH and temperature, affect the plating rate, current efficiency, and the composition of the deposited layer electrochemsci.orgredalyc.org. For instance, studies have shown that complexing agents with and without ammonium (B1175870) ions can differently affect the electroreduction and the resulting coating composition electrochemsci.org.

Data on coating composition from a Cr(III)-based bath with different complexing agents, including formate, highlights the variation in incorporated carbon and oxygen.

Complexing AgentCarbon Content (at.%)Oxygen Content (at.%)
Formic acid>20 electrochemsci.org-
Ammonium formate≈35 or more electrochemsci.org-
Acetic acid>20 electrochemsci.orgUp to 7 electrochemsci.org
Ammonium acetate (B1210297)≈35 or more electrochemsci.org-

Note: Data is illustrative and compiled from different specific experimental conditions mentioned in the source.

The microstructure of the deposited coatings can range from amorphous to nanocrystalline, influenced by the bath composition and plating conditions colab.wsworktribe.com.

Anodic Oxidation Reactions in Trivalent Chromium-Formate Electrolytes

While the focus of trivalent chromium plating is on the cathodic reduction of Cr(III) to Cr(0), anodic reactions also occur at the anode in the electrochemical cell. A significant concern in trivalent chromium electrolytes is the potential for the oxidation of Cr(III) ions to hexavalent chromium (Cr(VI)) at the anode google.comuniversiteitleiden.nl. The electrode potentials for the oxidation of water to oxygen and the oxidation of Cr(III) to Cr(VI) are very close, making this undesirable side reaction possible google.com.

The formation of Cr(VI) at the anode is highly undesirable due to its toxicity. The anode material plays a crucial role in minimizing or eliminating this oxidation google.comuniversiteitleiden.nl. Using appropriate anode materials, such as those with a catalytic coating of iridium oxide or a mixed metal oxide, can help to prevent the oxidation of Cr(III) to Cr(VI) google.comuniversiteitleiden.nl.

Besides the oxidation of chromium species, other anodic reactions, such as the oxidation of organic ligands like formate, can also occur universiteitleiden.nl. Studies using techniques like cyclic voltammetry have investigated the anodic behavior of trivalent chromium-formate electrolytes and the influence of various components on the reactions occurring at the anode surface universiteitleiden.nl.

Suppression of Chromium(VI) Formation at Anodes

A critical challenge in trivalent chromium electroplating is the potential for oxidation of Cr(III) to the highly toxic Cr(VI) at the anode. researchgate.net This undesirable side reaction can occur depending on the anode material and electrolyte composition. The suppression of Cr(VI) formation is essential for maintaining a safe and stable plating bath.

Research indicates that the choice of anode material plays a significant role in preventing this oxidation. Certain catalytic mixed metal oxide coatings have been investigated for their efficacy in reducing or eliminating the oxidation of Cr(III) to Cr(VI). google.com

Efficacy of Catalytic Mixed Metal Oxide Coatings

Catalytic mixed metal oxide (MMO) coatings on anodes, such as those comprising iridium oxide (IrO₂) and tantalum oxide (Ta₂O₅), have shown promise in suppressing the formation of Cr(VI) in trivalent chromium electrolytes, including those containing formate. google.comresearchgate.net These dimensionally stable electrodes exhibit high catalytic activity, which can be tailored to control the electrode potential and inhibit undesirable oxidation reactions, such as the oxidation of Cr(III) or organic additives. titanuim-anodes.com

Studies have investigated the oxidation reactions occurring at different anode materials in trivalent chromium electrolytes with formate. For instance, investigations comparing platinum anodes with catalytic mixed metal oxide coatings of iridium oxide and tantalum oxide have been conducted using techniques like cyclic voltammetry and On-Line Electrochemical Mass Spectrometry (OLEMS). researchgate.net The findings from such studies help in understanding the reaction pathways at the anode and the effectiveness of different coatings in preventing Cr(VI) formation.

Electrochemical Reduction Pathways of Chromium(III) Formate Complexes

The electrochemical reduction of chromium(III) formate complexes is a multi-step process that ultimately leads to the deposition of metallic chromium. In aqueous solutions, Cr(III) typically exists as the stable hexa-aquo complex, [Cr(H₂O)₆]³⁺. mdpi.comresearchgate.net The presence of complexing agents like formate is necessary to destabilize this complex and form reducible Cr(III) species. researchgate.netresearchgate.net

The electroreduction of Cr(III) complex ions in aqueous solutions is reported to proceed via the formation of relatively stable intermediates, specifically Cr(II) compounds. researchgate.net These Cr(II) intermediates can be partially removed into the bulk solution. researchgate.net In formate-containing baths, the electrodeposition of chromium is suggested to involve the participation of hydroxo complexes of bivalent chromium, which are formed in the near-cathode layer due to a local increase in pH resulting from the hydrogen evolution reaction. researchgate.netmdpi.com

Studies have explored the composition and structure of Cr(III) complexes in formate-based aqueous solutions using techniques such as ultraviolet spectroscopy and X-ray photoelectron spectroscopy. mdpi.com It has been shown that while the octahedral [Cr(H₂O)₆]³⁺ complex is present, which is considered unfavorable for direct electrochemical reduction, the formate ion promotes the formation of reactive intermediates. researchgate.net For example, the intermediate [Cr(H₂O)₄CHOO]²⁺, possessing an irregular-octahedron structure, allows the Cr³⁺ ion to be more accessible to the cathode for electron transfer. researchgate.net

The reduction mechanism can be influenced by factors such as pH, organic ligand concentration, and hydrodynamic conditions. researchgate.net Kinetic equations have been derived and compared with experimental data to understand the process. researchgate.net The stepwise nature of the reduction, involving the formation of Cr(II) intermediates, is a key aspect of chromium electrodeposition from Cr(III) formate baths. researchgate.netmdpi.com

At different current densities, different chromium species may be involved in the deposition process. At relatively low current densities, soluble complexes like [Cr(HCOO)(OH)(H₂O)₄]⁺ may exist in the near-electrode layer without significant electrodeposition. mdpi.com At intermediate current densities, complexes such as Cr(HCOO)(OH)₂(H₂O)₃ may be deposited on the surface and subsequently reduced to the metallic state, with formate potentially contributing carbon to the deposit, forming chromium carbide. mdpi.com

Here is a summary of some research findings related to the electrochemical reduction of trivalent chromium in the presence of formic acid:

Technique UsedKey FindingsSource
UV-Vis and XPSCr(III) primarily exists as [Cr(H₂O)₆]³⁺, but formate promotes formation of reactive intermediates like [Cr(H₂O)₄CHOO]²⁺. researchgate.net
Density Functional Theory (DFT) CalculationsOptimized geometric structures support the idea that reactive intermediates facilitate electron transfer. researchgate.net
Stationary and Rotating Disk Electrode StudiesKinetics of Cr(III) discharge involves Cr(II) intermediates. Effect of pH, ligand concentration, and rotation speed on current density and mechanism were demonstrated. researchgate.net
Cyclic Voltammetry and OLEMSInvestigation of oxidation reactions at anodes, showing efficacy of MMO coatings in suppressing Cr(VI) formation. researchgate.net

The electrochemical behavior of this compound complexes is central to the development of effective and environmentally sustainable chromium electroplating processes. Understanding the complex formation, reduction pathways, and the influence of various parameters is crucial for optimizing deposition efficiency and coating properties while preventing the formation of hazardous Cr(VI).

Advanced Analytical Characterization of Chromic Formate

Chromatographic Techniques for Separation and Detection

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a substance above its critical temperature and pressure as the mobile phase. This supercritical fluid exhibits properties between those of a liquid and a gas, offering unique advantages for the separation of a range of compounds, including those that are thermally labile or lack volatility, which can be limitations for gas chromatography (GC), and those that are not easily separated by high-performance liquid chromatography (HPLC) nih.govslideshare.netchromatographytoday.comslideshare.net.

The mobile phase in SFC is typically carbon dioxide (CO2) due to its relatively low critical temperature (31 °C) and pressure (74 bar), making the supercritical state easily attainable slideshare.netthieme-connect.com. Supercritical CO2 is a non-polar solvent, and its solvating power can be adjusted by modifying the pressure and temperature chromatographytoday.com. For the analysis of more polar compounds, such as metal salts like chromic formate (B1220265), organic modifiers, most commonly methanol (B129727) or ethanol, are added to the supercritical CO2 mobile phase to increase the elution strength and improve chromatographic behavior thieme-connect.comshimadzu.com.

SFC is considered suitable for analyzing thermally labile compounds, including various metal chelates and organometallic compounds nih.govnih.gov. While chromic formate itself was not specifically found as an analyte in the search results concerning SFC, the technique's reported ability to separate other chromium compounds, such as beta-ketonate chromium complexes and an organochromium dimer, suggests its potential applicability for the analysis of this compound nih.gov. The properties of supercritical fluids, including higher diffusion coefficients and lower viscosity compared to liquids, can lead to faster separations and higher efficiency in SFC than in HPLC chromatographytoday.comslideshare.net.

Role of Ammonium (B1175870) Formate Buffers in Mass Spectrometry Compatibility

Mass spectrometry (MS) is a powerful detection technique that can be coupled with chromatography (e.g., SFC-MS or LC-MS) to provide structural information and quantification of analytes. For effective coupling, the mobile phase components should be volatile to avoid suppressing ionization or fouling the MS source. Non-volatile salts commonly used in some chromatographic methods are generally incompatible with MS detection.

In the context of SFC-MS, additives like ammonium formate are typically added to the organic modifier (e.g., methanol) rather than directly to the supercritical CO2 shimadzu.com. The addition of volatile salts like ammonium formate can help to improve peak shape and enhance ionization efficiency, particularly for polar and ionic compounds shimadzu.comnih.gov. Studies have shown that increasing buffer concentrations, such as ammonium formate, can lead to improved peak shape in SFC separations nih.gov.

Specialized Applications and Emerging Research Directions

Precursors for Advanced Chromium-Based Materials Synthesis

Chromic formate (B1220265) serves as a precursor in the synthesis of advanced chromium-based materials, particularly in the context of generating chromium coatings. Trivalent chromium compounds, including chromium formate, are explored as alternatives in electroplating processes to produce chromium layers with desirable properties. Research has demonstrated the successful production of trivalent chromium coatings using a chromium formate urea (B33335) bath. cecri.res.inresearchgate.net These coatings have shown thicknesses up to 29.7 µm and high hardness values, reaching 1131 HV. cecri.res.in The resulting deposits exhibit a nodular and fine-grained structure. cecri.res.in Characterization techniques such as scanning electron microscopy, atomic force microscopy, and X-ray diffraction are employed to analyze the morphology and structure of these chromium deposits. cecri.res.in The coatings obtained from formate-based electrolytes have demonstrated good corrosion resistance, performing better than mild steel substrates. cecri.res.in The structure of these electroplated chromium coatings is typically amorphous or microcrystalline, and they can be produced with crack-free surfaces. cecri.res.inresearchgate.net The hardness of the chromium deposition can be influenced by factors such as current density and plating time, with hardness increasing alongside these parameters. cecri.res.in The inclusion of organic compounds like formate and urea in the bath is suggested to contribute to the hardness, potentially through the formation of Cr-C inclusion. cecri.res.in

Green Chemistry and Sustainable Processes

The application of chromic formate aligns with the principles of green chemistry, particularly in the development of more sustainable industrial processes. The drive towards green chemistry encourages the creation of manufacturing methods with reduced environmental impact, including minimizing waste and utilizing less hazardous materials. justdial.com

Utilization of Formic Acid as an Environmentally Benign Reagent

Formic acid plays a significant role as an environmentally benign reagent in the context of this compound, particularly in the synthesis of the compound and in processes involving the reduction of chromium species. A method for preparing this compound utilizing formic acid to reduce chromic anhydride (B1165640) highlights the environmental benefits of this approach. This method avoids the need for sulfuric acid and other reducing agents, thereby preventing the production of waste liquid containing sulfate (B86663) and mitigating environmental pollution google.com. In this reaction, formic acid acts as both a reductive agent and a coordination agent, directly reducing hexavalent chromium (Cr(VI)) in chromic anhydride to trivalent chromium (Cr(III)) and coordinating with Cr(III) to form this compound google.com. The process is characterized by a short flow and low energy consumption, and the residual solution can be reused, contributing to a greener production technology for this compound google.com.

Beyond synthesis, formic acid is also employed in the environmental remediation of Cr(VI). Highly toxic Cr(VI) can be reduced to significantly less toxic Cr(III) mdpi.com. Formic acid has been shown to be effective as a "hole scavenger" in the photocatalytic reduction of Cr(VI) using nanosized titanium dioxide (TiO2) nanoparticles, accelerating the oxidation reaction and enhancing the reduction of Cr(VI) mdpi.com. The presence of formate ions, derived from formic acid, can promote the formation of reactive intermediates, such as [Cr(H2O)4CHOO]2+, which facilitate the contact between the Cr3+ ion and the cathode, thereby easing electron transfer in electroreduction processes researchgate.net. Research also indicates the formation of reactive metal-formate intermediates on the surface of metal nanoparticles, such as palladium or platinum immobilized in metal-organic frameworks (MOFs), which can efficiently reduce Cr(VI) researchgate.net. The use of trivalent chromium baths, potentially involving this compound, is being explored as an environmentally friendly alternative to hazardous hexavalent chromium baths in applications like electroplating mdpi.com.

Future Research Avenues in this compound Chemistry

Future research in this compound chemistry is influenced by the growing emphasis on environmental sustainability and the exploration of new applications. Ongoing research and development activities are focused on improving the properties of this compound and discovering novel uses marketresearchintellect.commarketresearchintellect.com.

One area for future investigation involves a more detailed understanding of the mechanical behavior of deposits obtained from trivalent chromium electrolytes, which may include those utilizing this compound. Determining properties such as elastofragile behavior, modulus of elasticity, stiffness, yield strength, and toughness of these deposits represents a future line of research mdpi.com.

The broader field of coordination polymers, which can incorporate formate ligands and chromium, presents avenues for future research, particularly in the development of multi-stimuli-responsive chromic materials for applications in smart materials researchgate.net.

Furthermore, the application of metal-organic frameworks (MOFs) in conjunction with immobilized metal nanoparticles and formic acid for catalytic chromium reduction points towards future directions in environmental remediation technologies utilizing formate chemistry researchgate.net. The development of more efficient and sustainable methods for the synthesis and application of this compound aligns with the increasing demand for environmentally conscious chemical processes marketresearchintellect.commarketresearchintellect.com.

Q & A

Q. What experimental methodologies are recommended for synthesizing chromic formate with high purity, and how can reaction conditions (e.g., pH, temperature) be optimized?

this compound synthesis typically involves the reaction of chromium(III) salts with formic acid under controlled conditions. To optimize purity, researchers should:

  • Use stoichiometric ratios of chromium precursors (e.g., chromium sulfate or chloride) and formic acid, as deviations can lead to byproducts like chromium oxides .
  • Monitor pH (ideally 2–4) to prevent hydrolysis of chromium ions, which forms insoluble hydroxides .
  • Conduct thermal analysis (TGA/DSC) to identify decomposition intermediates and confirm purity.
  • Reference Table 11 in experimental studies (e.g., sodium formate/zirconium ratios) to guide mole ratio optimization for analogous systems .

Q. How can researchers accurately determine the solubility of this compound in aqueous and organic solvents, and what factors (e.g., pH, ionic strength) influence these measurements?

Solubility determination requires:

  • Gravimetric analysis: Saturate solvents at controlled temperatures (e.g., 25°C, 60°C), filter undissolved solids, and quantify via mass difference .
  • Spectrophotometric methods: Measure chromium ion concentration in supernatant using UV-Vis spectroscopy (e.g., at 540 nm for Cr³⁺ complexes) .
  • Adjust ionic strength with inert salts (e.g., NaCl) to mimic real-world conditions and assess pH dependence via buffered solutions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • FT-IR : Identify formate ligand coordination modes (e.g., symmetric/asymmetric OCO stretching at 1350–1600 cm⁻¹) .
  • XRD : Compare crystallographic data with reference databases (e.g., ICDD) to confirm phase purity and lattice parameters .
  • XPS : Analyze chromium oxidation states (Cr³⁺ binding energy at ~577 eV) and ligand bonding environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying atmospheric conditions (e.g., inert vs. oxidizing environments)?

  • Perform comparative thermoanalytical studies (TGA/DSC) under controlled atmospheres (N₂, O₂, air) to isolate decomposition pathways .
  • Use mass spectrometry (MS) coupled with TGA to identify gaseous decomposition products (e.g., CO₂, H₂O) and refine mechanistic models .
  • Replicate conflicting studies with standardized heating rates (e.g., 10°C/min) and sample masses to minimize experimental variability .

Q. What strategies are effective for studying this compound’s role as a catalyst or precursor in redox reactions, particularly in non-aqueous systems?

  • Design kinetic experiments using UV-Vis or NMR to track reaction progress and identify intermediates .
  • Employ electrochemical methods (cyclic voltammetry) to probe redox behavior and electron-transfer mechanisms .
  • Compare performance with analogous chromium complexes (e.g., chromic acetate) to isolate ligand-specific effects .

Q. How can computational modeling (e.g., DFT) complement experimental data to predict this compound’s reactivity and stability in complex matrices?

  • Optimize molecular geometries using density functional theory (DFT) to calculate bond dissociation energies and reaction activation barriers .
  • Simulate spectroscopic signatures (IR, UV-Vis) and compare with empirical data to validate models .
  • Predict solubility parameters via COSMO-RS simulations, accounting for solvent polarity and temperature effects .

Q. What experimental designs are suitable for investigating this compound’s interactions with biomolecules or environmental matrices (e.g., soil, water)?

  • Use batch adsorption studies with varying biomolecule concentrations (e.g., humic acids) and analyze equilibrium data with Langmuir/Freundlich models .
  • Conduct toxicity assays (e.g., microbial viability tests) to assess ecotoxicological impacts .
  • Apply synchrotron-based techniques (XANES/EXAFS) to probe chromium speciation in environmental samples .

Methodological Guidance for Data Analysis

  • Contradiction Analysis : When conflicting data arise (e.g., solubility values), systematically vary experimental parameters (temperature, solvent purity) and use ANOVA to identify significant variables .
  • Table Design : Follow journal standards (e.g., Journal of Chromatography) for tables, including clear headings, units, and statistical annotations (e.g., ±SD) .
  • Literature Comparison : Frame discussions around discrepancies by citing analogous systems (e.g., sodium formate’s role in zirconium removal) and hypothesize mechanistic differences .

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Chromic formate

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